Pan-Aurora Kinase Inhibition Profile: TTP607 vs. PF-03814735 and CYC116
TTP607 demonstrates a pan-Aurora kinase inhibition profile, targeting Aurora A, B, and C with activity indicated as '+' in publicly available tables, indicating confirmed inhibitory activity [1]. In contrast, PF-03814735, a Phase I pan-Aurora inhibitor from Pfizer, shows a more restricted profile, inhibiting Aurora A and B but lacking activity against Aurora C, as denoted by a '-' in the same table [1]. Another Phase I comparator, CYC116 from Cyclacel, exhibits the same pan-inhibition profile as TTP607 [1]. This data, derived from a comprehensive review of Aurora kinase inhibitors, provides a qualitative comparison of target coverage. However, it is crucial to note that the '+' notation only confirms activity and does not provide quantitative potency information, which is a significant limitation. While TTP607 and CYC116 share the pan-inhibition profile, their potential differentiation may lie in other, undisclosed parameters such as potency, selectivity against other kinases, or pharmacokinetic properties.
| Evidence Dimension | Aurora Kinase Isoform Inhibition |
|---|---|
| Target Compound Data | AURKA: '+', AURKB: '+', AURKC: '+' |
| Comparator Or Baseline | PF-03814735: AURKA: '+', AURKB: '+', AURKC: '-'; CYC116: AURKA: '+', AURKB: '+', AURKC: '+' |
| Quantified Difference | Not available (qualitative data only) |
| Conditions | In vitro kinase inhibition assay (specific assay conditions not provided) |
Why This Matters
This qualitative profile confirms TTP607's pan-Aurora activity, which may be a prerequisite for research focused on the full Aurora kinase family, but the lack of quantitative data prevents a direct potency comparison.
- [1] PMC. (2011). Table 1: Aurora Kinase Inhibitors. PMC2820587. View Source
